

5-bromo-1H-indole-2-carbaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carbaldehyde

Cat. No.: B1282810

[Get Quote](#)

An In-depth Technical Guide to 5-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-bromo-1H-indole-2-carbaldehyde**, a key heterocyclic intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical structure, physicochemical properties, and a detailed synthetic protocol.

Chemical Structure and IUPAC Name

5-bromo-1H-indole-2-carbaldehyde is an organic compound featuring an indole core structure substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

- IUPAC Name: **5-bromo-1H-indole-2-carbaldehyde**[\[1\]](#)
- CAS Number: 53590-50-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₉H₆BrNO[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=CC2=C(C=C1Br)C=C(N2)C=O[\[1\]](#)

The presence of the bromine atom and the reactive aldehyde group makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] It is a key intermediate in the development of bioactive molecules for treating neurological disorders and cancer, and also finds applications in materials science.[2]

Physicochemical Properties

The quantitative data for **5-bromo-1H-indole-2-carbaldehyde** is summarized in the table below. It is important to note that while some experimental data for the closely related isomer, 5-bromo-1H-indole-3-carbaldehyde, is available, specific experimental values for the 2-carbaldehyde isomer are not widely reported in the literature.

Property	Value	Source
Molecular Weight	224.06 g/mol	[2][3]
Exact Mass	222.96328 Da	Computed by PubChem[1]
Appearance	Yellowish to tan crystalline powder	[2]
Storage Temperature	0-8 °C	[2]
Melting Point	Data not available	
Reference Melting Point	204-207 °C (for 5-bromo-1H-indole-3-carbaldehyde)	[4]
Boiling Point	Predicted: 395.5±22.0°C (for 5-bromo-1H-indole-3-carbaldehyde)	[4]
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water (for 2-bromo-1H-indole-3-carbaldehyde).	[5] It is known to be soluble in polar aprotic solvents like DMSO and DMF (for 5-Bromo-1H-indole-2-carboxylic acid).[6]
XLogP3	2.5	Computed by PubChem[1]

Experimental Protocols

Synthesis of 5-bromo-1H-indole-2-carbaldehyde

A common method for the synthesis of indole-2-carbaldehydes from the corresponding indole is through a Vilsmeier-Haack type reaction or via lithiation followed by formylation. Below is a plausible synthetic protocol adapted from general procedures for indole functionalization. The starting material, 5-bromoindole, can be synthesized from indole.[\[7\]](#)

Materials:

- 5-bromoindole
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) or Oxalyl chloride
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (for lithiation method)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure (via Lithiation and Formylation):

- Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-bromoindole (1 equivalent). Anhydrous THF is added to dissolve the starting material.
- Deprotonation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at this temperature

for 1 hour.

- Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford **5-bromo-1H-indole-2-carbaldehyde**.

NMR Data Acquisition Protocol

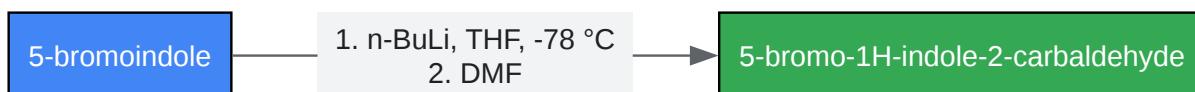
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.[\[8\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of **5-bromo-1H-indole-2-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Spectral Width: ~16 ppm
- Acquisition Time: 2-4 seconds


- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Spectral Width: ~200-250 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

Synthesis Pathway Visualization

The following diagram illustrates a plausible synthetic route to **5-bromo-1H-indole-2-carbaldehyde** starting from 5-bromoindole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-indole-2-carbaldehyde | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-bromo-1H-indole-2-carbaldehyde chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282810#5-bromo-1h-indole-2-carbaldehyde-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1282810#5-bromo-1h-indole-2-carbaldehyde-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com